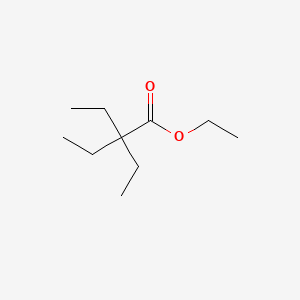![molecular formula C12H11NO3S B1583923 [2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]acetic acid CAS No. 23353-14-2](/img/structure/B1583923.png)
[2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]acetic acid
Übersicht
Beschreibung
“[2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]acetic acid” is a plasma metabolite . It has a molecular formula of C12H11NO3S .
Synthesis Analysis
The synthesis of this compound can be carried out in the following steps: The main raw materials are composed of methyl phenoxide, glyoxylic acid, concentrated acid, iodine, red phosphorus and glacial acetic acid . The method provided by the invention is simple in reaction operation, short in reaction time, high in production efficiency, low in synthesis cost and mild in reaction conditions, thereby being suitable for industrial promotion .Molecular Structure Analysis
The molecular structure of “[2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]acetic acid” consists of a thiazole ring attached to a methoxyphenyl group and an acetic acid group .Chemical Reactions Analysis
Carboxylic acids like “[2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]acetic acid” donate hydrogen ions if a base is present to accept them. They react in this way with all bases, both organic and inorganic .Physical And Chemical Properties Analysis
“[2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]acetic acid” is a solid . The presence of sulfur enhances their pharmacological properties .Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Evaluation
A study by Noolvi et al. (2016) involves the synthesis of 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid, which exhibited significant antimicrobial activities against several strains of microbes (Noolvi, Patel, Kamboj, & Cameotra, 2016).
Anticancer and Antiviral Activities
Havrylyuk et al. (2013) reported on the synthesis of 2-pyrazoline-substituted 4-thiazolidinones starting from pyrazolines, which demonstrated selective inhibition of leukemia cell lines and significant antiviral activity against Tacaribe TRVL 11 573 virus strain (Havrylyuk, Zimenkovsky, Vasylenko, & Lesyk, 2013).
Pharmaceutical Compound Photo-degradation
Wu, Hong, and Vogt (2007) conducted a study on the photo-degradation behavior of a pharmaceutical compound containing a thiazole ring, finding a unique photo-degradation product through LC-MS/MS and NMR analysis, which contributes to understanding the stability and storage conditions of such compounds (Wu, Hong, & Vogt, 2007).
Aldose Reductase Inhibitors
La Motta et al. (2008) synthesized 1,2,4-oxadiazol-5-yl-acetic acids and oxazol-4-yl-acetic acids, testing them as inhibitors of aldose reductase. Their findings showed promising in vivo activity for preventing cataract development in rats, suggesting potential therapeutic applications (La Motta, Sartini, Salerno, Simorini, Taliani, Marini, Da Settimo, Marinelli, Limongelli, & Novellino, 2008).
Safety And Hazards
Zukünftige Richtungen
Thiazole derivatives have drawn the attention of researchers due to their significant biological activities. They are an essential class of heterocyclic compounds that have been found to exhibit antitumor, anti-inflammatory, antimicrobial, antifungal, and anti-tubercular properties . The synthesis of thiazole derivatives has become an important area of research due to their promising biological activities .
Eigenschaften
IUPAC Name |
2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3S/c1-16-10-4-2-8(3-5-10)12-13-9(7-17-12)6-11(14)15/h2-5,7H,6H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWRQFRXTBPYUEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=CS2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40353320 | |
| Record name | [2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40353320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]acetic acid | |
CAS RN |
23353-14-2 | |
| Record name | [2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40353320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















